molecular formula C14H25NO4 B12945145 tert-Butyl (S)-2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate

tert-Butyl (S)-2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate

Cat. No.: B12945145
M. Wt: 271.35 g/mol
InChI Key: SKUKFAYPHRIZHE-NSHDSACASA-N
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Description

tert-Butyl (S)-2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, an ethoxy-oxopropyl side chain, and stereochemical specificity at the C2 position. Such compounds are critical intermediates in organic synthesis, particularly in the development of pharmaceuticals, peptidomimetics, and catalysts.

Properties

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

tert-butyl (2S)-2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H25NO4/c1-5-18-12(16)9-8-11-7-6-10-15(11)13(17)19-14(2,3)4/h11H,5-10H2,1-4H3/t11-/m0/s1

InChI Key

SKUKFAYPHRIZHE-NSHDSACASA-N

Isomeric SMILES

CCOC(=O)CC[C@@H]1CCCN1C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)CCC1CCCN1C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and ethyl acetoacetate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Properties

Research indicates that compounds similar to tert-butyl (S)-2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate may exhibit significant pharmacological properties. For instance, derivatives have shown promise as potential inhibitors in various biochemical pathways relevant to disease treatments. The structural characteristics of this compound allow for interactions with biological targets, making it a candidate for further pharmacological studies .

Synthesis of Bioactive Molecules

The synthesis of this compound typically involves multi-step organic reactions, which can lead to the development of new bioactive molecules. The ability to modify the pyrrolidine ring and introduce various functional groups opens avenues for creating compounds with tailored biological activities .

Building Block for Complex Molecules

This compound serves as an essential building block in organic synthesis. Its functional groups allow chemists to perform various transformations, leading to the synthesis of more complex organic molecules. This versatility is particularly valuable in the development of pharmaceuticals and agrochemicals .

Chiral Synthesis

The chiral nature of this compound makes it useful in asymmetric synthesis processes. The presence of the chiral center allows for the production of enantiomerically enriched products, which are crucial in developing effective drugs with specific biological activities .

Case Study 1: Anticancer Research

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include modulation of enzyme activity or alteration of receptor binding, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-Butyl (S)-2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate with structurally related pyrrolidine derivatives from the evidence, focusing on substituents, stereochemistry, synthetic yields, and physical properties:

Compound Name Key Substituents Stereochemistry Yield Melting Point Key Applications/Notes Reference
tert-Butyl (2S)-2-({(2'S,3R,5'S)-2-oxo-5'-[(1E)-prop-1-en-1-yl]-2'-[(TIPS)ethynyl]-spiro[indole-3,3'-pyrrolidin]-1'-yl}carbonyl)pyrrolidine-1-carboxylate (328) Spiro-indole core, triisopropylsilyl (TIPS) ethynyl, propene group (S,R,S) 94% 99°C High-yield synthesis of spiro-pyrrolidine-oxindoles for drug discovery scaffolds.
tert-Butyl (2S)-2-({(2'R,3S,5'R)-5'-formyl-2-oxo-2'-[(TIPS)ethynyl]-spiro[indole-3,3'-pyrrolidin]-1'-yl}carbonyl)pyrrolidine-1-carboxylate (330) Aldehyde-functionalized spiro-indole, TIPS ethynyl (S,S,R) 85% N/A Intermediate for further functionalization via aldehyde chemistry.
tert-Butyl (S)-2-(((S)-1-(((S)-1-(((S)-1-methoxy-4-methyl-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamoyl)pyrrolidine-1-carboxylate (58) Peptide chain (Val-Leu-Leu), methyl ester (S,S,S,S) 88% 115.5–128.6°C Peptidomimetic synthesis; demonstrates compatibility with iterative peptide coupling.
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Pyridine-bromomethoxy substituent Not specified N/A N/A Pyridine-pyrrolidine hybrids for medicinal chemistry applications.
EP 1 763 351 B9 Patent Compound Cyclopentyl-isopropyl, trifluoromethylphenyl-dihydropyridine (1R,3S) N/A N/A Carbamate-protected cyclopentane for kinase inhibitor development.

Structural and Functional Differences

Compound 58 includes a tripeptide chain, enabling mimicry of protein-binding motifs, unlike the ethoxy-oxopropyl group in the target compound .

Stereochemical Complexity :

  • The target compound’s (S)-configuration at C2 is shared with 328 and 330 , but the latter compounds exhibit additional stereocenters in their spiro systems, complicating synthesis but improving target selectivity .

Substituent Effects :

  • The TIPS-ethynyl group in 328 and 330 enhances steric bulk and lipophilicity, whereas the pyridine-bromo group in derivatives introduces halogen-bonding capabilities.
  • The ethoxy-oxopropyl group in the target compound balances polarity and flexibility, contrasting with the trifluoromethyl group in the patent compound , which improves metabolic stability.

Spectroscopic and Analytical Data

  • NMR Trends :
    • The target compound’s ethoxy-oxopropyl group would generate distinct δ 1.2–1.4 ppm (tert-butyl) and δ 4.1–4.3 ppm (ethoxy) signals in $ ^1H $ NMR, similar to Boc-protected analogs in .
    • Spiro-indole derivatives like 328 show aromatic proton signals at δ 7.0–7.5 ppm, absent in the target compound .
  • Mass Spectrometry :
    • High-resolution MS data for 328 (calc. 628.3546, found 628.3535) and 58 validate synthetic accuracy, a standard applicable to the target compound .

Biological Activity

tert-Butyl (S)-2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate, with the CAS number 126424-82-6, is a compound of interest due to its potential biological activities. This article reviews its synthesis, molecular properties, and biological effects based on various studies.

The compound has the following molecular characteristics:

  • Molecular Formula : C14H25NO4
  • Molecular Weight : 271.35 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CCOC(=O)CC[C@H]1CCCN1C(=O)OC(C)(C)C

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with ethoxy ketones, followed by esterification processes. The specific pathways and conditions can vary, but the goal is to achieve high purity and yield.

Research indicates that this compound may exhibit significant biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : Studies have shown that compounds similar to tert-butyl (S)-2-(3-ethoxy-3-oxopropyl)pyrrolidine can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases.
  • Antimicrobial Properties : Preliminary investigations suggest antimicrobial activity against various bacterial strains, indicating potential applications in treating infections.

Case Studies and Research Findings

A review of recent literature highlights several key findings regarding the biological activity of this compound:

  • Antibacterial Activity :
    • A study tested the compound against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at concentrations as low as 50 µM, particularly against pathogenic strains like E. coli and Staphylococcus aureus .
  • Cytotoxicity Studies :
    • In vitro assays showed that tert-butyl (S)-2-(3-ethoxy-3-oxopropyl)pyrrolidine exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, suggesting a potential role in cancer therapy .
  • Mechanistic Insights :
    • The compound was found to modulate key signaling pathways involved in cell proliferation and apoptosis, enhancing its therapeutic potential .

Data Table: Biological Activity Overview

Biological ActivityTargetConcentrationEffect
AntibacterialE. coli50 µMInhibition observed
CytotoxicityCancer cell linesVariesSelective toxicity
Enzyme InhibitionVarious metabolic enzymes50 µMSignificant inhibition

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